2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride
CAS No.: 1820684-33-0
Cat. No.: VC2746440
Molecular Formula: C12H11ClN2O3
Molecular Weight: 266.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820684-33-0 |
|---|---|
| Molecular Formula | C12H11ClN2O3 |
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | 2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H10N2O3.ClH/c15-11-10(12(16)17)5-3-7-14(11)8-9-4-1-2-6-13-9;/h1-7H,8H2,(H,16,17);1H |
| Standard InChI Key | KWEVQBBSJFVHMV-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O.Cl |
| Canonical SMILES | C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O.Cl |
Introduction
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is a complex organic compound with a specific chemical structure and potential applications in pharmaceutical and chemical research. This compound is a derivative of 1,2-dihydropyridine-3-carboxylic acid, modified with a pyridin-2-ylmethyl group and further converted into its hydrochloride salt form.
Synthesis and Preparation
The synthesis of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride typically involves multi-step reactions starting from simpler pyridine derivatives. The process may include condensation reactions, followed by acidification to form the carboxylic acid, and finally conversion to the hydrochloride salt.
Potential Applications
While specific applications of 2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride are not widely documented, compounds within the 1,2-dihydropyridine class are often explored for their potential as drug precursors or ligands due to their structural versatility and reactivity .
Suppliers and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume